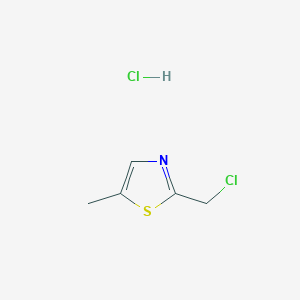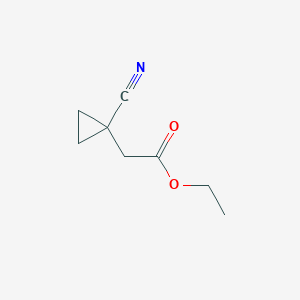![molecular formula C14H15N3O2 B6328800 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1338440-37-1](/img/structure/B6328800.png)
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as 4-MIPCP, is an aromatic heterocyclic compound with a structure consisting of an imidazopyridine ring with a carboxylic acid substituent. It is a colorless solid with a melting point of 168-170 °C. 4-MIPCP has been used for a variety of scientific research applications due to its unique properties and high solubility in polar solvents.
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of pyridinecarboxylic acid , which suggests that it may interact with similar targets as other pyridinecarboxylic acid derivatives.
Mode of Action
Based on its structural similarity to other pyridinecarboxylic acids , it can be hypothesized that it may interact with its targets through similar mechanisms. This could involve the formation of a resonance-stabilized carbanionic intermediate .
Biochemical Pathways
It’s worth noting that the presence of the benzene ring allows for resonance stabilization of the benzylic carbocation , which could potentially influence various biochemical pathways.
Pharmacokinetics
The presence of the pyridine nitrogen, which is traditionally assumed to be protonated in enzyme active sites , could potentially influence the compound’s pharmacokinetic properties.
Result of Action
Given its structural similarity to other pyridinecarboxylic acids , it can be hypothesized that it may have similar effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the rate of reaction could be influenced by the difference in electronegativity .
実験室実験の利点と制限
The advantages of using 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid in laboratory experiments include its high solubility in polar solvents, its low toxicity, and its ability to act as a nucleophile. The main limitation of using this compound in laboratory experiments is its limited availability and high cost.
将来の方向性
There are many potential future directions for research involving 4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid. These include further studies into its mechanism of action, further studies into its biochemical and physiological effects, and further studies into its applications in the synthesis of novel pharmaceuticals, catalysts, and materials. In addition, further studies into its synthesis and availability could lead to more economical synthesis methods and wider availability of the compound.
合成法
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid can be synthesized through a multi-step reaction sequence involving the reaction of 2-methylphenyl isocyanide with hydroxylamine hydrochloride. This reaction is followed by a condensation reaction with acetic anhydride, followed by a dehydration reaction with phosphorous oxychloride. The final product is this compound.
科学的研究の応用
4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been used in a variety of scientific research applications due to its unique properties and high solubility in polar solvents. It has been used as a reactant in the synthesis of pyridazinones, which have been used in the development of novel pharmaceuticals. This compound has also been used as a reactant in the synthesis of imidazopyridine derivatives, which have been used in the development of novel catalysts. In addition, this compound has been used in the synthesis of heterocyclic compounds, which have been used in the development of novel materials.
特性
IUPAC Name |
4-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-4-2-3-5-9(8)12-13-10(15-7-16-13)6-11(17-12)14(18)19/h2-5,7,11-12,17H,6H2,1H3,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOWHMVJZDSFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)




![2-[(Trifluoromethio)methyl]pyrrolidine, 98%](/img/structure/B6328790.png)

![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-[4-(Propan-2-yl)phenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328804.png)
